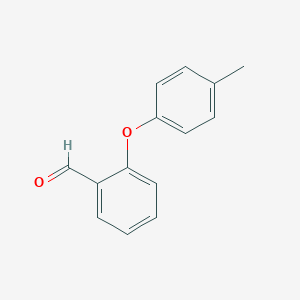

2-(4-Methylphenoxy)benzaldehyde

Overview

Description

2-(4-Methylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylphenoxy)benzaldehyde . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is air sensitive and may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to handle it with care, using protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

It is known that benzaldehydes can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.

Cellular Effects

It is known that benzaldehydes can disrupt cellular antioxidation systems, which can inhibit fungal growth . This suggests that 2-(4-Methylphenoxy)benzaldehyde may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzaldehydes can react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is air sensitive , which may influence its stability and degradation over time

Biological Activity

2-(4-Methylphenoxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂, is an aromatic compound characterized by a benzaldehyde functional group attached to a phenyl ring that is further substituted with a para-methylphenoxy group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and potential biological activities.

The structure of this compound is defined by its benzaldehyde group, which is known for its reactivity in electrophilic aromatic substitution and nucleophilic addition reactions. The presence of the methylphenoxy substituent can influence the compound's electronic properties and reactivity, making it a candidate for various synthetic applications.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Formylation of 2-(4-methylphenoxy)benzene using formylating agents such as the Vilsmeier-Haaf reaction or the Duff reaction.

- Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research into the biological activity of this compound is still emerging. Preliminary studies suggest potential interactions with various biological macromolecules, including proteins and nucleic acids. Below are some notable findings regarding its biological properties:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its functional groups.

Cytotoxic Effects

Investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in certain cancer cell lines. In vitro studies have demonstrated that compounds with aldehyde functionalities can trigger cell death pathways, although specific mechanisms for this compound remain to be fully elucidated.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Similar benzaldehyde derivatives have been reported to inhibit key enzymes involved in metabolic pathways. This suggests that this compound could interact with enzymes, potentially altering metabolic processes.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylbenzaldehyde | Benzaldehyde with a methyl group | Known for its use in flavoring and fragrance applications |

| 3-(4-Methylphenoxy)benzaldehyde | Methylphenoxy group at meta position | Different reactivity patterns due to positional variation |

| 2-(4-Chlorophenoxy)benzaldehyde | Chlorophenoxy substituent | Altered electronic properties affecting stability |

| 2-(4-Nitrophenoxy)benzaldehyde | Nitrophenoxy group | Exhibits different biological activity due to nitro group |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with para-substituents showed enhanced activity compared to their meta or ortho counterparts.

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that certain benzaldehydes induced significant apoptosis rates. The study highlighted the importance of substituent effects on cytotoxicity profiles.

- Enzyme Interaction Research : A recent investigation into enzyme inhibition revealed that aldehydes could serve as competitive inhibitors for specific metabolic enzymes, suggesting potential therapeutic applications for compounds like this compound.

Properties

IUPAC Name |

2-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRCJKQVYKILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363058 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19434-35-6 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.